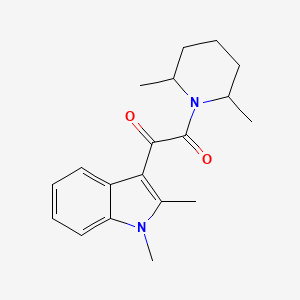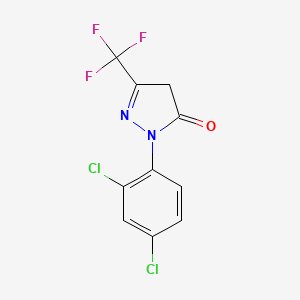
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (2,4-DCPT) is a heterocyclic compound belonging to the class of pyrazolones. It has a wide range of applications in the scientific research field, including use as an inhibitor, activator, and stabilizer of enzymes and proteins. This compound has been studied extensively in the past few decades and its biochemical and physiological effects have been identified.
科学的研究の応用
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has a wide range of applications in the scientific research field. It has been used as an inhibitor, activator, and stabilizer of enzymes and proteins. It has also been used as a fluorescent probe for the detection of various proteins and other biomolecules. Additionally, this compound has been used in the study of protein-protein interactions and for drug discovery.
作用機序
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is an inhibitor of enzymes and proteins. It binds to the active site of the enzyme or protein and prevents it from performing its function. It can also inhibit the activity of certain proteins by binding to the allosteric site of the protein. Additionally, this compound can activate certain proteins by binding to the allosteric site and facilitating the protein’s activity.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and proteins involved in various cellular processes, such as DNA replication and transcription, protein synthesis, and cell cycle progression. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, thus leading to increased drug concentrations in the body. Additionally, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments. It is easy to synthesize, has a wide range of applications, and is relatively stable. Additionally, it is non-toxic and non-mutagenic, making it a safe compound to use in experiments. However, this compound does have some limitations. It has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for research involving 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one are numerous. One potential direction is the development of new methods for synthesizing this compound. Additionally, further research could be done to identify more potential uses for this compound in the scientific research field. Additionally, further research could be done to identify the biochemical and physiological effects of this compound on different organisms. Finally, research could be done to identify potential therapeutic applications of this compound in the medical field.
合成法
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can be synthesized through an acid-catalyzed condensation reaction between 2,4-dichlorophenylhydrazine and trifluoromethylpyrazole. This reaction is carried out in a solvent such as ethanol and isomerization of the product is also observed. The reaction is carried out at a temperature of 80-90°C and the yield is typically around 60%.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2F3N2O/c11-5-1-2-7(6(12)3-5)17-9(18)4-8(16-17)10(13,14)15/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCKIUZKCCFZED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2900111.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)
![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)

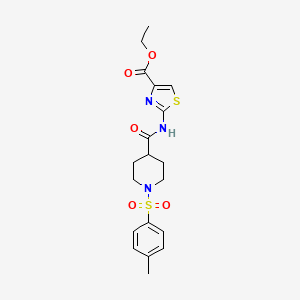
![ethyl 1-ethyl-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amido]-1H-indole-2-carboxylate](/img/structure/B2900122.png)
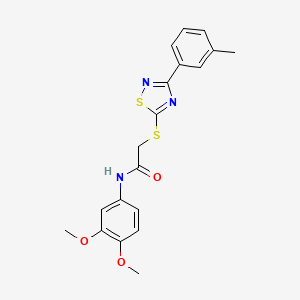
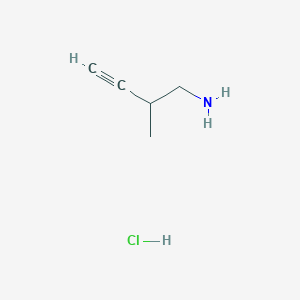
![2-(3-methoxyphenyl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2900127.png)
![6-Hexyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-[3-(3,5-Dichloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2900129.png)
